molecular formula C21H24N2O6S B558596 p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate CAS No. 3560-17-6

p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate

Cat. No. B558596
CAS RN: 3560-17-6
M. Wt: 432.5 g/mol
InChI Key: DEQZTANESNRFKU-SFHVURJKSA-N
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Description

The compound “p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate” appears to be a derivative of the amino acid cysteine. It has several functional groups, including a p-nitrophenyl group, a benzyl group, and a tert-butoxycarbonyl group. These groups suggest that the compound could have interesting chemical properties and reactivity.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the protection of the amino and carboxyl groups of cysteine, followed by the introduction of the p-nitrophenyl and benzyl groups.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The p-nitrophenyl group is a strong electron-withdrawing group, which could have significant effects on the chemical behavior of the molecule.



Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the p-nitrophenyl, benzyl, and tert-butoxycarbonyl groups. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the p-nitrophenyl group could make the compound more polar, while the benzyl and tert-butoxycarbonyl groups could increase its hydrophobicity.


Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, like all chemicals, this compound should be handled with care, following appropriate safety protocols.


Future Directions

The study of such complex molecules can lead to interesting discoveries in various fields, including medicinal chemistry, materials science, and biochemistry. Further research could explore the synthesis, properties, and potential applications of this compound.


properties

IUPAC Name

(4-nitrophenyl) (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-21(2,3)29-20(25)22-18(14-30-13-15-7-5-4-6-8-15)19(24)28-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQZTANESNRFKU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134228
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-cysteine 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate

CAS RN

3560-17-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-cysteine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3560-17-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003560176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-cysteine 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate
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